6-Hydrazinylquinolin-1-ium chloride
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Overview
Description
6-Hydrazinylquinolin-1-ium chloride is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylquinolin-1-ium chloride typically involves the reaction of quinoline derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylquinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
6-Hydrazinylquinolin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Hydrazinylquinolin-1-ium chloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Hydrazinylquinolin-1-ium chloride, used in the synthesis of various derivatives.
Hydrazine: A simple hydrazine derivative with similar reactivity.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the quinoline and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-1-ium-6-ylhydrazine;chloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)[NH+]=C1.[Cl-] |
Related CAS |
120209-22-5 103755-52-8 |
Origin of Product |
United States |
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